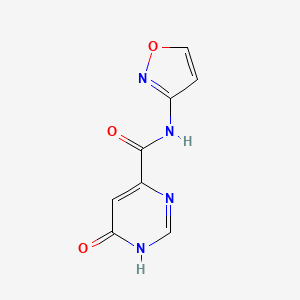

6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

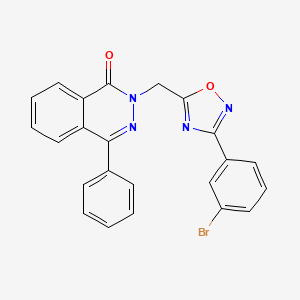

“6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide” is a compound that contains an isoxazole ring and a pyrimidine ring . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

The molecular structure of “6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide” includes an isoxazole ring and a pyrimidine ring . The isoxazole ring is a five-membered unsaturated heterocyclic compound with an oxygen atom bonded to a nitrogen atom . The pyrimidine ring is a six-membered aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 .Applications De Recherche Scientifique

Inhibition of Dihydroorotate Dehydrogenase

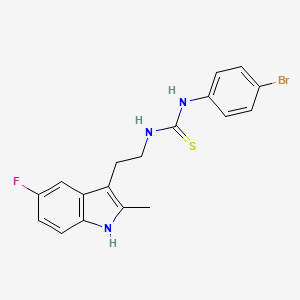

Research has explored the inhibitory effects of isoxazol derivatives, like leflunomide and its metabolites, on dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidines. This enzyme is critical for the proliferation of cells, including immune cells, which makes inhibitors of interest for immunosuppressive and antiproliferative therapies. Though the study did not specifically mention 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide, the investigation into similar isoxazol derivatives highlights a potential application in developing new therapeutic agents targeting autoimmune diseases or organ transplant rejection (Knecht & Löffler, 1998).

Antimicrobial and Antiproliferative Activities

Isoxazoline derivatives, as well as pyrimidine and thiazolo[3,2-a]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit promising antimicrobial properties against several microbes, indicating that structural analogs like 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide could be explored for their antimicrobial potential. Additionally, the synthesis of pyrimidine derivatives has shown some compounds to possess antiproliferative activities, suggesting possible applications in cancer research (Merja et al., 2004); (Sayed et al., 2006).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives from β-enaminoketoesters, has been reported. These methods provide routes to a wide range of heterocyclic compounds with potential applications in drug development and organic chemistry. While the focus was not on 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide specifically, the research underscores the versatility of isoxazole and pyrimidine chemistries in synthesizing bioactive molecules (Veronese et al., 1997).

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propriétés

IUPAC Name |

N-(1,2-oxazol-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-7-3-5(9-4-10-7)8(14)11-6-1-2-15-12-6/h1-4H,(H,9,10,13)(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJBXAXPSRMGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2649327.png)

![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2649328.png)

![2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2649331.png)

![N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2649333.png)

![1-Methyl-4-[[2-[(5-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2649334.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2649340.png)

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2649345.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2649346.png)